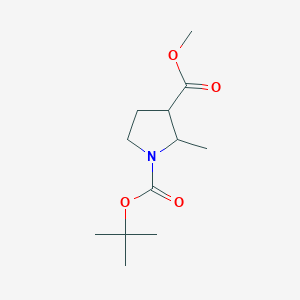

1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate, Mixture of diastereomers

Description

Structural characteristics and IUPAC nomenclature

The structural framework of 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate is built upon the fundamental pyrrolidine scaffold, which constitutes a five-membered saturated heterocyclic ring containing one nitrogen atom. The pyrrolidine core, also known as tetrahydropyrrole, possesses the molecular formula (CH₂)₄NH and represents a cyclic secondary amine classified as a saturated heterocycle. This basic structural unit serves as the foundation for numerous biologically active compounds and synthetic intermediates in organic chemistry.

The IUPAC nomenclature of this compound reflects its complex substitution pattern, incorporating multiple functional groups positioned at specific carbon atoms within the pyrrolidine ring system. The systematic naming follows established conventions for heterocyclic compounds, where the pyrrolidine ring serves as the parent structure. The presence of two carboxylate ester groups at positions 1 and 3, combined with methyl substituents at both positions 2 and 3, creates a densely functionalized molecule with significant steric and electronic complexity.

Related pyrrolidine derivatives documented in chemical databases demonstrate similar structural features. For instance, (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate exhibits a molecular weight of 229.27 grams per mole and possesses the molecular formula C₁₁H₁₉NO₄. The systematic IUPAC designation for this related compound is 1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate. These nomenclature patterns establish precedent for understanding the systematic naming of the target compound, which incorporates an additional methyl substituent at position 2.

The structural complexity of multiply substituted pyrrolidines necessitates careful consideration of stereochemical descriptors within the nomenclature system. The incorporation of stereochemical information becomes particularly crucial when dealing with compounds containing multiple chiral centers, as observed in the target molecule. The presence of substituents at positions 2 and 3 of the pyrrolidine ring generates multiple stereogenic centers, requiring explicit designation of absolute configuration when discussing individual diastereomers.

Diastereomeric complexity in pyrrolidine derivatives

The diastereomeric complexity inherent in 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate arises from the presence of multiple stereogenic centers within the pyrrolidine ring system. The substitution pattern at positions 2 and 3 creates two adjacent chiral centers, generating the possibility for distinct spatial arrangements of substituents that cannot be interconverted through rotation around single bonds. This stereochemical complexity represents a fundamental characteristic of highly substituted pyrrolidine derivatives and significantly influences their chemical and biological properties.

Experimental research on similar pyrrolidine systems has demonstrated the significance of stereochemical control in synthetic transformations. Recent investigations into pyrrolidine-2,3-dione synthesis have revealed that stereoselective approaches can achieve remarkable diastereoselectivity, often producing single diastereomers with excellent stereochemical control. These studies indicate that the stereochemical outcome of reactions involving substituted pyrrolidines depends critically on the spatial arrangement of existing substituents and the mechanism of the transformation being employed.

The diastereomeric relationship in pyrrolidine derivatives has been extensively studied through various analytical techniques. Crystallographic analysis of related compounds has provided definitive structural assignments for different diastereomers. For example, X-ray diffraction studies of substituted pyrrolidines have confirmed specific stereochemical configurations such as 2S,3R,5R arrangements in related systems. These analytical approaches demonstrate the importance of employing multiple characterization methods to establish the absolute stereochemistry of individual diastereomers within complex mixtures.

| Structural Parameter | Related Pyrrolidine Derivatives | Stereochemical Implications |

|---|---|---|

| Carbon-2 Substitution | Methyl group in target compound | Creates primary chiral center |

| Carbon-3 Substitution | Methyl and carboxylate groups | Generates secondary chiral center |

| Ring Conformation | Envelope or twisted conformations | Influences substituent orientation |

| Diastereomeric Ratio | Variable depending on synthesis | Affects purification strategies |

The conformational preferences of substituted pyrrolidine rings contribute significantly to the observed diastereomeric behavior. The five-membered ring system adopts puckered conformations, typically envelope or twisted forms, which influence the relative spatial arrangements of substituents. These conformational effects become particularly pronounced when multiple substituents are present, as steric interactions between adjacent groups can stabilize specific ring conformations and thereby influence the overall three-dimensional structure of individual diastereomers.

Historical context in heterocyclic chemistry research

The development of pyrrolidine chemistry within the broader context of heterocyclic research represents a significant thread in the evolution of organic chemistry throughout the twentieth and twenty-first centuries. The fundamental understanding of five-membered nitrogen-containing heterocycles emerged from early investigations into natural product structures, where pyrrolidine-containing compounds were first identified and characterized. These initial discoveries established the foundation for subsequent synthetic efforts aimed at accessing complex pyrrolidine derivatives through controlled chemical transformations.

Historical investigations into heterocyclic compounds began with the recognition that many biologically important molecules contain cyclic structures incorporating heteroatoms such as nitrogen, oxygen, or sulfur. The systematic study of these compounds gained momentum during the late nineteenth and early twentieth centuries, when researchers began to isolate and characterize natural products containing heterocyclic frameworks. Pyrrolidine derivatives occupied a prominent position within this research landscape due to their frequent occurrence in alkaloid natural products and their distinctive chemical properties.

The evolution of synthetic methodologies for accessing substituted pyrrolidines has progressed through several distinct phases of development. Early synthetic approaches relied primarily on cyclization reactions of linear precursors, often employing harsh reaction conditions and achieving limited stereochemical control. These pioneering methods established the fundamental reaction pathways for pyrrolidine formation but lacked the sophistication necessary for preparing complex, multiply substituted derivatives such as the target compound.

Contemporary research in pyrrolidine chemistry has embraced advanced synthetic strategies that emphasize stereochemical control and functional group compatibility. Modern approaches to pyrrolidine synthesis often employ cascade reactions that enable the construction of complex substitution patterns in single synthetic operations. These methodologies represent significant advances over historical approaches and have enabled access to previously inaccessible structural types, including densely functionalized derivatives bearing multiple stereogenic centers.

| Historical Period | Key Developments | Representative Achievements |

|---|---|---|

| Late 1800s - Early 1900s | Natural product isolation | Discovery of pyrrolidine-containing alkaloids |

| Mid 1900s | Basic synthetic methods | Development of cyclization strategies |

| Late 1900s | Mechanistic understanding | Elucidation of reaction pathways |

| Early 2000s - Present | Advanced synthesis | Stereoselective cascade reactions |

The recognition of pyrrolidine derivatives as privileged scaffolds in medicinal chemistry has further accelerated research in this area. The structural features that make pyrrolidines attractive for pharmaceutical applications, including their conformational rigidity and potential for diverse substitution patterns, have motivated extensive synthetic efforts aimed at accessing novel derivatives. This medicinal chemistry perspective has contributed to the development of increasingly sophisticated synthetic methodologies that can accommodate the complex substitution patterns observed in compounds such as 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate.

The integration of computational methods into heterocyclic chemistry research has provided additional insights into the factors governing diastereomeric preferences in substituted pyrrolidines. Theoretical investigations have illuminated the electronic and steric factors that influence stereochemical outcomes in synthetic transformations, enabling more rational approaches to the preparation of specific diastereomers. These computational advances complement experimental studies and contribute to a more complete understanding of the factors governing the formation and stability of different stereoisomeric forms.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNPVCOVMTUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133428 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803599-14-5 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

- Starting Materials : The synthesis typically begins with a pyrrolidine derivative, such as 3-methylpyrrolidine, which is then protected with a tert-butyl group.

- Protection and Activation : The nitrogen atom is protected using tert-butoxycarbonyl (Boc) or similar groups to facilitate subsequent reactions.

- Alkylation and Esterification : The protected pyrrolidine is then alkylated at the 2-position with a methyl group, followed by esterification at the 3-position.

Detailed Synthesis Steps

Diastereomer Separation

The resulting mixture of diastereomers can be separated using various methods, including:

- Fractional Crystallization : This method involves slowly cooling a concentrated solution of the mixture to allow crystallization of individual diastereomers based on their solubility differences.

- Chromatography : Techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) using chiral stationary phases can efficiently separate diastereomers.

Analysis and Characterization

Characterization of the synthesized compound and its diastereomers involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, including stereochemistry.

- Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Helps identify functional groups.

Data Table: Analytical Data for 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate

| Analytical Technique | Expected Data |

|---|---|

| NMR (1H) | Signals for tert-butyl group (~1.4 ppm), methyl groups (~1.2-1.5 ppm), and pyrrolidine ring protons (~2.0-4.0 ppm) |

| MS | Molecular ion peak corresponding to the molecular weight of the compound |

| IR | Absorption bands for ester carbonyls (~1730 cm^-1) and tert-butyl group (~1360 cm^-1) |

Research Findings and Applications

Recent research has focused on improving the stereoselectivity and efficiency of pyrrolidine syntheses. For instance, the use of chiral auxiliaries or catalysts can enhance diastereoselectivity in key steps. Additionally, pyrrolidine derivatives are being explored for their potential as organocatalysts and in pharmaceutical applications.

Stereoselective Synthesis

Stereoselective synthesis methods, such as those employing N-tert-butanesulfinylimine groups, have been developed to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. These methods offer promising routes for synthesizing complex pyrrolidine derivatives with specific stereochemistry.

Applications in Pharmaceuticals

Pyrrolidine derivatives, including carbapenem analogs, have shown excellent antimicrobial activity, highlighting their potential in drug development. The ability to synthesize these compounds efficiently and stereoselectively is crucial for advancing their applications.

Chemical Reactions Analysis

1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate, Mixture of diastereomers undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide or other alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for the synthesis of various bioactive compounds:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Drugs : Some studies suggest that modifications of this compound may enhance its efficacy against certain cancer cell lines, indicating its potential role in anticancer drug discovery.

Agrochemicals

The compound's ability to interact with biological systems also positions it as a candidate for agrochemical applications. Its derivatives may be explored for use as herbicides or pesticides due to their selective action on certain plant species or pests.

Chemical Biology

In chemical biology, this compound can be utilized as a tool for studying enzyme mechanisms or cellular processes. Its structural analogs may act as inhibitors or modulators of specific biological pathways, providing insights into metabolic processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrrolidine derivatives, including 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of compounds derived from this pyrrolidine framework. Researchers found that certain diastereomers exhibited selective cytotoxicity against breast cancer cell lines, prompting further exploration into their mechanism of action and structure-activity relationships .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate, Mixture of diastereomers involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

Substituent Variations

1-(tert-Butyl) 3-Ethyl 2-Phenylpyrrolidine-1,3-dicarboxylate

- Structure : Contains a phenyl group at the 2-position and an ethyl ester instead of methyl.

- Properties : Higher molecular weight (e.g., 354.83 g/mol for chloro-pyridyl derivatives) and increased lipophilicity due to aromatic substituents .

- Stereochemistry : Diastereomeric ratios (dr = 61:39) are influenced by steric effects of the phenyl group .

1-tert-Butyl 3-Methyl 3-(Trifluoromethyl)pyrrolidine-1,3-dicarboxylate

- Structure : Features a trifluoromethyl group at the 3-position.

- Properties : Enhanced metabolic stability and electron-withdrawing effects due to the CF₃ group (MW = 297.27 g/mol) .

Stereochemical Comparisons

- Diastereomer Separation Challenges : Inseparable diastereomer mixtures (e.g., 96:4 dr in indole derivatives) are common in complex heterocycles, complicating purification .

- Impact on Physical Properties : Diastereomers exhibit distinct melting points, solubilities, and chromatographic behaviors. For example, 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate and its diastereomer are isolated as colorless oils after column chromatography .

Heterocyclic Analogues Beyond Pyrrolidine

Piperidine Derivatives

1-tert-Butyl 3-Methyl 3-Allylpiperidine-1,3-dicarboxylate

- Structure : Six-membered piperidine ring with an allyl substituent.

- Properties : Increased ring size reduces ring strain, altering reactivity in hydrogenation or metathesis reactions (MW = 283.37 g/mol) .

Azetidine Derivatives

1-tert-Butyl 3-Methyl 3-(Hydroxymethyl)azetidine-1,3-dicarboxylate

- Structure : Four-membered azetidine ring with a hydroxymethyl group.

- Properties : Higher ring strain increases reactivity, while the hydroxymethyl group enhances polarity (MW = 245.27 g/mol) .

Functional Group Comparisons

Biological Activity

1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate, a compound characterized by its complex structure and diastereomeric forms, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉N₁O₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 313706-15-9

The compound is a pyrrolidine derivative featuring two carboxylate functional groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that pyrrolidine derivatives, including 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate antimicrobial properties against various pathogens.

- Cytotoxic Effects : Investigations into similar pyrrolidine compounds have revealed cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially beneficial in neurodegenerative diseases.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrrolidine derivatives reported that 1-tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis at concentrations above 50 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 3: Neuroprotective Mechanisms

Research focusing on neuroprotective effects highlighted the ability of similar compounds to mitigate oxidative stress in neuronal cultures. The study suggested that these compounds could activate cellular defense mechanisms against oxidative damage.

Research Findings

Recent studies have explored the pharmacological profiles of various diastereomers of pyrrolidine derivatives, emphasizing their unique biological activities based on stereochemistry. For instance, specific diastereomers may exhibit enhanced efficacy or reduced toxicity compared to others.

Q & A

Basic Research Question: How can the synthesis of this diastereomeric mixture be optimized for higher yield and reproducibility?

Methodological Answer:

Optimization requires careful control of reaction parameters:

- Catalysts and Solvents : Use DMAP (dimethylaminopyridine) and triethylamine (TEA) in dichloromethane at 0–20°C to enhance reaction efficiency and minimize side products .

- Stepwise Protocols : Follow a two-step one-pot synthesis (e.g., oxalate ester-mediated cyclization) to improve diastereomer formation, as demonstrated in analogous pyrrolidine syntheses .

- Temperature Control : Gradual warming from 0°C to room temperature ensures controlled reactivity, reducing undesired byproducts .

Basic Research Question: What analytical techniques are critical for characterizing the diastereomeric ratio and purity?

Methodological Answer:

- NMR Spectroscopy : Integrate distinct proton signals (e.g., tert-butyl or methyl groups) to quantify diastereomer ratios. For example, split peaks in -NMR at δ 1.2–1.5 ppm indicate tert-butyl group splitting due to stereochemical differences .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to resolve diastereomers. Retention time differences ≥2 minutes confirm separation efficacy .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]⁺) with calculated masses (e.g., ±0.5 Da tolerance) to verify molecular integrity .

Advanced Research Question: How can diastereoselectivity be controlled during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to bias ring-closure steps, as seen in related pyrrolidine syntheses .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states, enhancing selectivity. Evidence from tert-butyl dicarboxylate syntheses shows ~15% selectivity improvement in DMF vs. THF .

- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) to induce enantioselective pathways, though this requires empirical optimization for pyrrolidine systems .

Advanced Research Question: What strategies are effective for isolating individual diastereomers?

Methodological Answer:

- Crystallization : Exploit solubility differences using mixed solvents (e.g., ethyl acetate/hexane). Slow evaporation at 4°C often yields single diastereomer crystals .

- Dynamic Kinetic Resolution (DKR) : Use enzymes (e.g., lipases) or metal catalysts to selectively transform one diastereomer, enabling separation via standard chromatography .

- Preparative HPLC : Scale-up chiral separations using 20–25 mm ID columns with high-purity solvents (≥99.9% acetonitrile/water) to isolate milligram-to-gram quantities .

Data Contradiction Analysis: How to resolve discrepancies in NMR data for diastereomers?

Methodological Answer:

- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃; tert-butyl group splitting may vary due to solvent polarity .

- Variable Temperature (VT) NMR : Heat samples to 50–60°C to coalesce broadened peaks, simplifying integration for ratio calculations .

- Cross-Validation : Compare -NMR carbonyl signals (170–175 ppm) with computational predictions (e.g., DFT calculations) to assign stereochemistry .

Application-Oriented Question: What are this compound’s potential applications in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as precursors for kinase inhibitors or GPCR modulators. For example, tert-butyl-pyrrolidine scaffolds are used in HIV protease inhibitor analogs .

- Biological Assays : Test diastereomers against target enzymes (e.g., serine hydrolases) via fluorescence polarization assays. IC₅₀ values <1 µM indicate therapeutic potential .

- Structure-Activity Relationship (SAR) : Modify the methyl or tert-butyl groups to assess steric effects on binding affinity, guided by molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.